molecular formula C13H19ClN2 B13766950 3-(2-(Isopropylamino)ethyl)indole monohydrochloride CAS No. 63938-60-3

3-(2-(Isopropylamino)ethyl)indole monohydrochloride

Número de catálogo: B13766950
Número CAS: 63938-60-3
Peso molecular: 238.75 g/mol
Clave InChI: YWUSKBYLXZPMRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-(Isopropylamino)ethyl)indole monohydrochloride is a chemical compound with the molecular formula C13-H18-N2.Cl-H and a molecular weight of 238.79 . It is systematically named as N-[2-(1H-indol-3-yl)ethyl]propan-2-amine and is identified by the CAS Registry Number 63938-60-3 . Acute toxicology data from scientific literature indicates an intraperitoneal LD50 of 205 mg/kg and an intravenous LD50 of 53 mg/kg in mouse models . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

Número CAS

63938-60-3

Fórmula molecular

C13H19ClN2

Peso molecular

238.75 g/mol

Nombre IUPAC

2-(1H-indol-3-yl)ethyl-propan-2-ylazanium;chloride

InChI

InChI=1S/C13H18N2.ClH/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H

Clave InChI

YWUSKBYLXZPMRG-UHFFFAOYSA-N

SMILES canónico

CC(C)[NH2+]CCC1=CNC2=CC=CC=C21.[Cl-]

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to the 5-HT2A Receptor Binding Affinity of N-isopropyltryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of N-isopropyltryptamine hydrochloride, with a primary focus on its interaction with the serotonin 2A (5-HT2A) receptor. We will delve into the established pharmacology of this compound, the canonical signaling pathway of its primary molecular target, and provide a field-proven, detailed protocol for the precise determination of its binding affinity.

Introduction: The Significance of N-isopropyltryptamine and the 5-HT2A Receptor

N-isopropyltryptamine (NiPT) is a tryptamine derivative that is recognized as a potent full agonist of the serotonin 5-HT2A receptor.[1] This receptor, a G protein-coupled receptor (GPCR), is a principal target for serotonergic psychedelic drugs and is implicated in a vast array of neurological processes, including cognition, perception, and mood.[2][3] Dysregulation of 5-HT2A receptor signaling is associated with various psychiatric conditions such as schizophrenia and depression, making it a critical target for therapeutic drug development.[3][4]

The hydrochloride salt of N-isopropyltryptamine provides a stable, water-soluble form of the compound, ideal for experimental applications. A precise understanding of its binding affinity (Ki) at the 5-HT2A receptor is a foundational step in characterizing its pharmacological profile, predicting its potential psychoactive effects, and guiding further drug development efforts. This guide offers the technical framework to achieve that characterization.

The 5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor primarily exerts its effects through coupling with the Gαq signal transduction pathway.[2][3] The activation of this pathway is a critical consideration in understanding the downstream cellular consequences of N-isopropyltryptamine hydrochloride binding. The canonical signaling cascade is as follows:

  • Agonist Binding: An agonist, such as N-isopropyltryptamine, binds to the 5-HT2A receptor.

  • G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

  • PLC Activation: The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[2][3]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3]

  • Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Simultaneously, DAG remains in the cell membrane and, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC). These events lead to a cascade of further cellular responses, including the modulation of neuronal excitability.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers Ca_Release->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Agonist N-isopropyltryptamine HCl Agonist->Receptor Binds

Canonical 5-HT2A Gq Signaling Pathway.

Quantitative Analysis: Determining 5-HT2A Binding Affinity

ParameterValueSource
Compound N-isopropyltryptamine hydrochlorideAssumed for this protocol
Receptor Human 5-HT2A[2]
Radioligand [3H]Ketanserin[5]
Kd of Radioligand ~2.0 nM[5]
Calculated Ki To be determined

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of N-isopropyltryptamine hydrochloride for the human 5-HT2A receptor. The principle of this assay is the competition between the unlabeled test compound (N-isopropyltryptamine HCl) and a radiolabeled ligand (e.g., [3H]ketanserin) for binding to the receptor.

Materials and Reagents
  • Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).

  • Test Compound: N-isopropyltryptamine hydrochloride, dissolved in assay buffer.

  • Non-specific Binding Ligand: Spiperone or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).[2]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters, presoaked in 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding.[5][6]

  • Equipment: 96-well plate harvester, liquid scintillation counter, multi-channel pipettes.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Receptor_Prep Receptor Membrane Thawing & Resuspension Plate_Setup Add to 96-well Plate: 1. Buffer/Test Compound/NSB 2. Receptor Membranes 3. [3H]Ketanserin Receptor_Prep->Plate_Setup Ligand_Prep Serial Dilution of N-isopropyltryptamine HCl Ligand_Prep->Plate_Setup Radioligand_Prep Prepare [3H]Ketanserin Working Solution (~2 nM) Radioligand_Prep->Plate_Setup Incubation Incubate at Room Temp for 60 minutes Plate_Setup->Incubation Filtration Rapid Filtration over PEI-soaked GF/B plates Incubation->Filtration Washing Wash Plates 4x with Ice-Cold Wash Buffer Filtration->Washing Counting Dry Plates & Add Scintillant Read in Scintillation Counter Washing->Counting Data_Analysis Calculate IC50 Convert to Ki using Cheng-Prusoff Equation Counting->Data_Analysis

Workflow for 5-HT2A Competition Binding Assay.
Step-by-Step Procedure
  • Preparation:

    • On the day of the assay, thaw the receptor membrane preparation on ice and resuspend it in the assay buffer to a final protein concentration of approximately 100-200 µg per assay well.[2]

    • Prepare serial dilutions of N-isopropyltryptamine hydrochloride in assay buffer, typically covering a concentration range from 0.01 nM to 10 µM.

    • Prepare the [3H]ketanserin working solution in assay buffer to achieve a final concentration in the assay close to its dissociation constant (Kd), approximately 1-2 nM.[2][5]

  • Assay Plate Setup (Final Volume: 250 µL):

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM spiperone.

    • Competition Wells: Add 50 µL of each N-isopropyltryptamine hydrochloride dilution.

    • To all wells, add 150 µL of the diluted receptor membrane preparation.[6]

    • Initiate the binding reaction by adding 50 µL of the [3H]ketanserin working solution to all wells.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.[2][6] This allows the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the PEI-presoaked 96-well filter plate using a cell harvester.[6] This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Scintillation Counting:

    • Dry the filter plate for at least 30 minutes at 50°C.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the N-isopropyltryptamine hydrochloride concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve to the data and determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Inhibition Constant (Ki):

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion and Future Directions

The determination of the 5-HT2A receptor binding affinity for N-isopropyltryptamine hydrochloride is a cornerstone for its pharmacological characterization. The protocol detailed herein provides a validated and reproducible method for obtaining this crucial data point. A high-affinity Ki value would solidify its classification as a potent 5-HT2A ligand and serve as a basis for further investigations, including functional assays to determine its efficacy (Emax) and potency (EC50) in activating downstream signaling pathways, and in vivo studies to correlate receptor binding with behavioral outcomes. This foundational data is indispensable for any research or development program focused on tryptamine-based therapeutics.

References

  • BenchChem. (n.d.). Altanserin vs. Ketanserin: A Comparative Guide to 5-HT2A Receptor Binding.
  • ResearchGate. (n.d.). Schematic representations of signaling pathways from 5-HT receptors to the MAPK system.
  • MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis.
  • PubMed. (2000, August 15). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates.
  • PMC. (n.d.). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential.
  • Wikipedia. (n.d.). 5-HT2A receptor.
  • PubMed. (2004, August 15). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Wikipedia. (n.d.). N-Isopropyltryptamine.
  • PubChem. (n.d.). 5-Methoxy-N-methyl-N-isopropyltryptamine hydrochloride.
  • bioRxiv. (2021, November 14). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy.
  • ResearchGate. (2015, December 18). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines.
  • bioRxiv. (2024, July 24). Molecular insights into the modulation of the 5HT2A receptor by serotonin, psilocin, and the G protein subunit Gqα.
  • PubChem. (n.d.). 5-Methoxy-N,N-diisopropyltryptamine hydrochloride.
  • PMC. (n.d.). 5-HT2A receptors: Pharmacology and functional selectivity.
  • PLOS. (2010, February 2). Psychedelics and the Human Receptorome.
  • Wikipedia. (n.d.). DiPT.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin | Ligand Activity Charts.
  • ResearchGate. (n.d.). (PDF) N-Methyl-N-propyltryptamine (MPT).
  • PMC. (n.d.). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo.

Sources

An In-depth Technical Guide to 3-(2-(Isopropylamino)ethyl)indole Monohydrochloride: Physicochemical Characterization for Research and Development

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 3-(2-(Isopropylamino)ethyl)indole, and its monohydrochloride salt, belong to the tryptamine class of compounds, a core structure in various biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in neurotransmitters like serotonin and a multitude of pharmaceutical agents.[1] Understanding the fundamental physicochemical properties of this specific derivative, such as its molecular weight and solubility profile, is a critical first step in any research and development endeavor, from initial screening to formulation development. This guide provides a comprehensive overview of these key parameters, grounded in established scientific principles and methodologies.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in research and drug development. These properties govern its behavior in biological systems and influence its suitability for various experimental and therapeutic contexts.

Molecular Weight

The molecular weight of a compound is a fundamental property that dictates its molar relationships in chemical reactions and is crucial for preparing solutions of known concentrations. The molecular formula for the free base, 3-(2-(isopropylamino)ethyl)indole, is C13H18N2.[2] The monohydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl).

To determine the molecular weight of the monohydrochloride salt, we sum the atomic weights of all constituent atoms:

  • Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol

  • Hydrogen (H): 19 atoms (18 from the base + 1 from HCl) × 1.008 g/mol = 19.152 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

Total Molecular Weight = 238.762 g/mol

This calculated molecular weight is essential for accurate dose calculations, preparation of standard solutions, and interpretation of analytical data.

PropertyValueSource
Molecular Formula (Free Base) C13H18N2PubChem[2]
Monoisotopic Mass (Free Base) 202.147 DaPubChem[2]
Molecular Formula (Monohydrochloride) C13H19ClN2Calculated
Molecular Weight (Monohydrochloride) 238.762 g/mol Calculated

Solubility Profile: A Critical Determinant of Bioavailability and Formulation

Theoretical Considerations

As an amine hydrochloride salt, 3-(2-(isopropylamino)ethyl)indole monohydrochloride is generally expected to exhibit greater aqueous solubility compared to its free base form.[3] The protonated amine group can participate in ion-dipole interactions with water molecules, enhancing its dissolution. The solubility will be pH-dependent; in acidic solutions, the equilibrium will favor the more soluble protonated form.[4] Conversely, in basic solutions, the compound will likely convert to the less soluble free base, potentially leading to precipitation.

The indole ring system, while containing a nitrogen atom, is largely aromatic and contributes to the molecule's lipophilicity.[1] Therefore, solubility in organic solvents will be influenced by the polarity of the solvent and its ability to interact with the indole and isopropyl groups.

Experimental Determination of Solubility

A precise and reproducible method for determining the solubility of 3-(2-(isopropylamino)ethyl)indole monohydrochloride is crucial for its development. The isothermal equilibrium method is a widely accepted and reliable technique for this purpose.[5]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vials Prepare vials with excess solid and known solvent volume thermo_shaker Agitate in a thermostatic shaker bath (e.g., 25°C or 37°C for 24-72h) prep_vials->thermo_shaker Equilibrate centrifuge Centrifuge to separate solid and liquid phases thermo_shaker->centrifuge Separate supernatant Withdraw and filter supernatant centrifuge->supernatant Isolate hplc Quantify concentration using a validated HPLC method supernatant->hplc Analyze

Caption: Isothermal Equilibrium Solubility Determination Workflow.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-(2-(isopropylamino)ethyl)indole monohydrochloride to a series of vials containing a known volume of the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to mimic physiological conditions).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable mobile phase for analysis.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).[5]

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.[5]

Qualitative Solubility Classification

For a preliminary assessment, a qualitative solubility classification can be performed.[6] This involves observing the dissolution of a small, known amount of the compound in a set volume of solvent.

G start Start water Test with Water start->water soluble_water Soluble in Water water->soluble_water Yes insoluble_water Insoluble in Water water->insoluble_water No hcl Test with 5% HCl soluble_hcl Soluble in 5% HCl (Amine) hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl hcl->insoluble_hcl No naoh Test with 5% NaOH soluble_naoh Soluble in 5% NaOH naoh->soluble_naoh Yes insoluble_naoh Insoluble in 5% NaOH naoh->insoluble_naoh No nahco3 Test with 5% NaHCO3 soluble_nahco3 Soluble in 5% NaHCO3 nahco3->soluble_nahco3 Yes insoluble_nahco3 Insoluble in 5% NaHCO3 nahco3->insoluble_nahco3 No insoluble_water->hcl insoluble_hcl->naoh soluble_naoh->nahco3

Caption: Qualitative Solubility Classification Scheme.

Conclusion

This technical guide provides essential physicochemical data and robust methodologies for the characterization of 3-(2-(isopropylamino)ethyl)indole monohydrochloride. The calculated molecular weight serves as a foundational parameter for quantitative studies. While specific solubility data is not publicly available, the detailed isothermal equilibrium protocol presented herein offers a standardized approach for its experimental determination. A thorough understanding and application of these principles are indispensable for advancing the research and development of this and other novel chemical entities.

References

  • PubChem. 3-(2-(isopropylamino)ethyl)indole monohydrochloride. National Center for Biotechnology Information. [Link]

  • IS MUNI. Physical Properties: Solubility Classification. [Link]

  • PubChem. 3-(alpha-Isopropylaminoethyl) indole. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(2-(n-propylamino)ethyl)indole monohydrochloride. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Indole, 3-(2-(diethylamino)ethyl)- (CAS 61-51-8). [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • University of California, Davis. Amine Unknowns. [Link]

  • NIST. 3-(2-Aminoethyl)indole hydrochloride. National Institute of Standards and Technology. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

Sources

Troubleshooting & Optimization

troubleshooting poor aqueous solubility of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(2-(Isopropylamino)ethyl)indole monohydrochloride , commonly known as N-isopropyltryptamine hydrochloride (NiPT HCl) .

As a Senior Application Scientist, I frequently consult with research teams who encounter unpredictable precipitation or incomplete solvation when working with substituted tryptamines. NiPT acts as a potent full agonist of the serotonin 5-HT2A receptor[1], making it a critical compound for neuropharmacological research. However, as first noted by Alexander Shulgin in TiHKAL, NiPT HCl is "very slowly soluble in water" and possesses a highly stable crystal lattice with a melting point of 224-227 °C[2].

This guide is designed to provide you with a mechanistic understanding of these solubility barriers and field-proven, self-validating protocols to ensure reliable dosing in your in vitro and in vivo assays.

PART 1: Mechanistic Causes of Poor Solubility

To troubleshoot solubility, we must first understand the causality behind the physical chemistry of NiPT HCl. While hydrochloride salts are generally synthesized to improve the aqueous solubility of basic amines, NiPT HCl presents unique thermodynamic and kinetic challenges:

  • Steric Bulk and Lipophilicity: The isopropyl group attached to the secondary amine significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted tryptamine. This bulky hydrophobic moiety disrupts the hydrogen-bonding network of water, making aqueous cavitation thermodynamically unfavorable.

  • High Lattice Energy: The high melting point (224-227 °C) indicates strong intermolecular forces within the crystal lattice[2]. The energy required to break these ionic and van der Waals interactions often exceeds the solvation energy provided by neutral water at room temperature.

  • The Common-Ion Effect: Attempting to dissolve NiPT HCl directly into Phosphate-Buffered Saline (PBS) often fails because the high ambient chloride concentration in PBS drives the equilibrium backward, suppressing the dissociation of the hydrochloride salt.

Because NiPT must be fully solvated to interact with the 5-HT2A receptor's binding pocket, incomplete dissolution will lead to artificially low efficacy data and irreproducible dose-response curves.

Pathway NiPT NiPT (Agonist) [Aqueous Phase] Receptor 5-HT2A Receptor [Cell Membrane] NiPT->Receptor Binds (Requires Solvation) Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 DAG DAG Formation PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors PKC PKC Activation DAG->PKC Recruits/Activates

Fig 1: 5-HT2A signaling pathway activated by NiPT, highlighting the need for complete aqueous solvation.

PART 2: Quantitative Solubility Profiles

Based on structural analogs and established pharmacological standards for dialkyltryptamine hydrochlorides (such as DiPT HCl), the following table summarizes the expected solubility limits and the mechanistic rationale for each solvent system[3].

Solvent SystemEstimated Solubility LimitMechanistic RationaleRecommended Use Case
Water (pH 7.0) < 1 mg/mLHigh lattice energy; hydrophobic isopropyl bulk resists cavitation.Not recommended for stock solutions.
PBS (pH 7.2) 1 - 5 mg/mLCommon-ion effect (Cl⁻) limits dissociation.Final assay dilutions only (<0.1 mg/mL).
5 mM Tartaric Acid (pH ~5.0) > 10 mg/mLMild acidity ensures complete protonation of the secondary amine.In vivo behavioral studies (e.g., IP injections)[4].
Ethanol (EtOH) ~ 20 - 30 mg/mLLower dielectric constant accommodates the lipophilic indole ring.In vitro assays requiring low-toxicity co-solvents.
DMSO / DMF ~ 30 mg/mLStrong hydrogen bond acceptor; easily overcomes lattice energy.Long-term master stock solutions (-20°C).

PART 3: Experimental Workflows & Protocols

To establish a self-validating system, every solubilization attempt must be verified by a simple thermodynamic check: If the final solution remains optically clear after 24 hours at 4°C, thermodynamic stability is confirmed.

Workflow Start NiPT HCl Sample (Poor Aqueous Solubility) CheckpH 1. Acidic Solubilization (5 mM Tartaric Acid, pH 5.0) Start->CheckpH CheckCoSolvent 2. Co-Solvent Addition (e.g., DMSO to PBS) CheckpH->CheckCoSolvent Requires Neutral pH Success Solubilized NiPT Ready for Assays CheckpH->Success Soluble (>10 mg/mL) CheckComplex 3. Cyclodextrin Complexation (HP-β-CD) CheckCoSolvent->CheckComplex Precipitation on Dilution CheckCoSolvent->Success Soluble & Stable CheckComplex->Success Soluble Fail Re-evaluate Salt Form (e.g., Mesylate/Acetate) CheckComplex->Fail Still Insoluble

Fig 2: Step-by-step experimental workflow for troubleshooting and enhancing NiPT HCl solubility.

Protocol A: Acid-Assisted Aqueous Solubilization (Ideal for In Vivo Studies)

For behavioral studies (e.g., Head-Twitch Response assays in mice), organic solvents like DMSO can cause localized tissue toxicity or alter blood-brain barrier permeability. Utilizing a mild organic acid is the gold standard[4].

  • Weighing: Accurately weigh the desired amount of NiPT HCl powder into a sterile glass vial.

  • Buffer Preparation: Prepare a solution of 5 mM tartaric acid in sterile water. Verify the pH is approximately 5.0.

  • Solubilization: Add the tartaric acid solution to the NiPT HCl powder to achieve a target concentration of 5-10 mg/mL.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.

  • Validation: Allow the solution to cool to room temperature. It should remain completely clear.

Protocol B: Co-Solvent Stock Preparation (Ideal for In Vitro Assays)

For cellular assays (e.g., Calcium flux assays), you must prepare a highly concentrated master stock and dilute it into the assay buffer to keep the final organic solvent concentration below 0.1%.

  • Master Stock: Dissolve NiPT HCl in 100% anhydrous DMSO to yield a 30 mg/mL (or 100 mM) stock. Vortex until optically clear[3].

  • Storage: Aliquot and store at -20°C.

  • Stepwise Dilution (Critical Step): Do not pipette the DMSO stock directly into a large volume of cold PBS. Instead, pre-warm your PBS to 37°C. Add the DMSO stock dropwise while vortexing the PBS to prevent the "solvent shift" precipitation effect.

PART 4: Frequently Asked Questions (FAQs)

Q: Why does my NiPT HCl precipitate immediately when I dilute my DMSO stock into PBS? A: This is a classic "solvent shift" phenomenon. When the DMSO is rapidly diluted by water, its localized concentration drops below the threshold required to keep the highly lipophilic isopropyl-indole moiety solvated. Because the crystal lattice energy is high, the drug rapidly aggregates and crashes out before water molecules can form a stable hydration shell. Solution: Always use pre-warmed buffer and ensure vigorous mixing during the dropwise addition of the stock.

Q: Can I just heat the PBS to 60°C to force the NiPT HCl into solution? A: Heating provides kinetic energy to temporarily overcome the lattice energy, creating a supersaturated solution. However, this is thermodynamically unstable. Once the solution cools to 37°C (incubator temperature) or room temperature, the NiPT HCl will nucleate and slowly precipitate, often forming micro-crystals that will ruin your assay reproducibility. You must rely on pH adjustment or co-solvents for true thermodynamic solubility.

Q: Would converting the compound to the free base improve solubility? A: No. The free base of NiPT lacks the ionizable chloride salt and is virtually insoluble in water. While the free base is highly soluble in organic solvents (DMSO, DMF, Ethanol), the monohydrochloride salt is strictly required if your downstream application involves aqueous biological buffers.

Q: I cannot use DMSO or acidic pH due to the sensitivity of my primary cell line. What is the alternative? A: If both pH optimization and standard co-solvents are contraindicated, you must use a solubilizing excipient. We recommend complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 10-20% (w/v) concentration in water. The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic indole ring and isopropyl group, while the hydrophilic exterior ensures complete aqueous solubility without altering the pH.

References

  • N-Isopropyltryptamine - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Available at:[Link]

  • TiHKAL: The Continuation, by Alexander and Ann Shulgin. Erowid Online Books. Available at:[Link]

Sources

Technical Support Center: A Guide to Preventing Oxidative Degradation of NiPT HCl in Biological Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for NiPT HCl. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the oxidative degradation of NiPT HCl in aqueous biological buffers. Ensuring the stability of your compound is paramount for achieving accurate and reproducible experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding NiPT HCl stability.

Q1: My clear NiPT HCl solution is turning yellow or brown. What is happening and why?

A: A visible color change, typically to yellow or brown, is a strong indicator of oxidative degradation. NiPT HCl, which contains a secondary amine and a pyridine ring, has functional groups that are susceptible to oxidation. This process can be initiated or accelerated by several factors in your buffer solution, leading to the formation of colored byproducts.[1] The key drivers are dissolved molecular oxygen, trace metal ions which can catalyze oxidation, and exposure to light.[1][2]

Q2: What are the primary chemical drivers of NiPT HCl degradation in my experiments?

A: The degradation is primarily an oxidative process. The main culprits in a typical laboratory setting are:

  • Dissolved Oxygen: Standard buffers are saturated with atmospheric oxygen, which can directly or indirectly participate in oxidation reactions.[2]

  • Trace Metal Ions: Transition metals (e.g., Fe³⁺, Cu²⁺), often present as impurities in buffer salts and water, are potent catalysts for the formation of reactive oxygen species (ROS) that degrade amine-containing compounds.[2][3]

  • Light Exposure: UV or even ambient light can provide the energy to initiate photo-oxidative reactions.[4]

  • pH: While NiPT is supplied as a hydrochloride salt for stability, the pH of your final buffer can influence the rate of oxidation.[5]

Q3: How can I quickly determine if my NiPT HCl has degraded?

A: Beyond a visible color change, you can use analytical techniques for confirmation:

  • UV-Vis Spectroscopy: This is a rapid method. A fresh, undegraded solution of NiPT HCl will have a characteristic UV absorbance spectrum. Degraded samples often show new peaks or a shoulder at longer wavelengths (in the visible range), corresponding to the colored byproducts.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for stability assessment.[7][8] In a stability-indicating HPLC method, you will see a decrease in the peak area of the parent NiPT HCl compound and the appearance of new peaks corresponding to degradation products.[9] Coupling HPLC to a mass spectrometer (LC-MS) can further help in identifying the mass of the degradation products.[10]

Q4: Which common biological buffers are most suitable for working with NiPT HCl?

A: The choice of buffer is critical. While many buffers can be used, some are inherently better at minimizing oxidation.

  • Recommended: Buffers like HEPES and MOPS are generally good choices as they are less likely to participate in or catalyze oxidative reactions.[11][12]

  • Use with Caution: Phosphate-based buffers (like PBS) are widely used but can sometimes contain trace metal impurities that catalyze oxidation. If using phosphate buffers, it is crucial to use high-purity salts or to add a chelating agent.

Q5: How should I properly store my NiPT HCl stock and working solutions?

A: Proper storage is essential to prolong the shelf-life of your compound.

  • Solid Form: Store the solid NiPT HCl powder, as supplied, in a tightly sealed container at the recommended temperature (typically -20°C or -80°C), protected from light.

  • Stock Solutions: Prepare high-concentration stock solutions in a non-aqueous, inert solvent like anhydrous DMSO or ethanol. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.

  • Aqueous Working Solutions: Always prepare fresh aqueous working solutions in a stabilized buffer for each experiment. Do not store NiPT HCl in aqueous buffers for extended periods.

Section 2: In-Depth Troubleshooting Guides

This section provides actionable protocols to solve common degradation-related problems.

Guide A: Problem - Visible Color Change in Solution
  • Diagnosis: Your NiPT HCl is actively degrading due to oxidation in your current buffer system. The colored species are evidence of this ongoing reaction.

  • Solution: Prepare and use a Deaerated, Chelated, and Antioxidant-fortified (DCA) buffer to create a protective environment for the compound.

Protocol 1: Preparation of a Stabilized DCA Buffer

This protocol details how to systematically remove the key drivers of oxidation.

  • Component Selection:

    • Buffer: Choose a suitable buffer (e.g., HEPES, 50 mM, pH 7.4). Use high-purity water (e.g., 18.2 MΩ·cm).

    • Chelating Agent: Disodium EDTA or DTPA. EDTA is effective, but DTPA is sometimes preferred for its stronger iron-binding capacity.

    • Antioxidant: L-Ascorbic acid (Vitamin C) is a common and effective water-soluble antioxidant that acts as a reducing agent.[3]

  • Step-by-Step Preparation (for 100 mL):

    • Buffer Preparation: Dissolve the buffer salt (e.g., 1.19 g of HEPES) in ~90 mL of high-purity water. Adjust to the desired pH (e.g., 7.4) with NaOH or HCl.

    • Deaeration (Oxygen Removal): Sparge the buffer solution with an inert gas (high-purity nitrogen or argon) for at least 15-20 minutes. This displaces dissolved oxygen.[2] Maintain a gentle stream of gas over the liquid surface during the subsequent steps.

    • Add Chelating Agent: Add a chelating agent from a concentrated stock solution to a final concentration of 100 µM (e.g., 20 µL of a 50 mM EDTA stock). EDTA sequesters catalytic metal ions.[2][3]

    • Add Antioxidant: Just before use, add ascorbic acid to a final concentration of 100-500 µM (e.g., 20-100 µL of a freshly prepared 50 mM ascorbic acid stock). Ascorbic acid will sacrificially be oxidized, protecting the NiPT HCl.[3]

    • Final Volume & Use: Adjust the final volume to 100 mL with deaerated water. Use this DCA buffer immediately to prepare your NiPT HCl working solution.

Guide B: Problem - Inconsistent or Non-Reproducible Bioassay Results
  • Diagnosis: The effective concentration of your active compound may be decreasing during the experiment, leading to variable results. This is often due to slower, less obvious degradation that isn't immediately visible.

  • Solution: Perform a control experiment to validate the stability of NiPT HCl in your assay conditions over the full experimental duration.

Protocol 2: Degradation Control Experiment
  • Prepare Two Conditions:

    • Test Condition: Prepare NiPT HCl in your standard assay buffer.

    • Stabilized Condition: Prepare NiPT HCl at the same concentration in the freshly made DCA Buffer (from Protocol 1).

  • Incubate: Place both preparations under your exact experimental conditions (temperature, light, container type) for the maximum duration of your assay (e.g., 4, 8, or 24 hours).

  • Analyze: At the end of the incubation period, analyze both samples alongside a freshly prepared "Time Zero" sample using a stability-indicating HPLC method.

  • Interpret Results:

    • If the "Test Condition" shows a significant decrease in the NiPT HCl peak and/or an increase in degradation peaks compared to "Time Zero," your standard buffer is inadequate.

    • If the "Stabilized Condition" shows minimal degradation compared to the "Test Condition," this validates the DCA buffer as a solution.

Section 3: Key Methodologies & Data Summaries

Table 1: Recommended Antioxidants and Chelating Agents
AgentTypeMechanism of ActionRecommended Final Conc.Considerations
L-Ascorbic Acid AntioxidantReducing agent; sacrificially oxidized to protect the drug.[3]100 - 500 µMPrepare stock solutions fresh; can be pH-sensitive.
Butylated Hydroxytoluene (BHT) AntioxidantRadical scavenger; terminates chain reactions.[3]10 - 50 µMPrimarily for organic solutions or lipid-containing assays; low water solubility.
Disodium EDTA Chelating AgentSequesters divalent and trivalent metal ions (e.g., Fe³⁺, Cu²⁺).[2][3]100 µMHighly effective and broadly compatible.
DTPA (Pentetic Acid) Chelating AgentHigh-affinity chelator, particularly effective for iron.100 µMUse when iron-catalyzed oxidation is strongly suspected.

Note: The combination of a chelating agent and an antioxidant can, in some rare cases, trigger pro-oxidative effects via the Udenfriend reaction if specific transition metals are present.[13] However, for mitigating degradation in typical biological buffers, the combined use is a standard and effective practice.[1]

Table 2: Comparison of Common Biological Buffers
BufferpKa (at 25°C)Metal BindingRadical PotentialRecommendation
HEPES 7.5LowLowHighly Recommended
MOPS 7.2LowLowRecommended
PIPES 6.8LowLowRecommended
Tris 8.1ModerateCan be reactive with some compounds.Use with caution; check compatibility.
Phosphate (PBS) 7.2ModerateCan contain metal impurities that catalyze oxidation.Use high-purity grade and always add a chelator.

Section 4: Mechanistic Understanding & Workflows

Visualizing the problem can aid in understanding and troubleshooting.

Diagram 1: Key Drivers of NiPT HCl Oxidative Degradation

O2 Dissolved O₂ ROS Reactive Oxygen Species (ROS) O2->ROS catalyzed by Metals Trace Metal Ions (Fe³⁺, Cu²⁺) Metals->ROS Light Light (UV/Ambient) Light->ROS generates Degradation Degradation Products (Colored, Inactive) ROS->Degradation NiPT_HCl NiPT HCl (Stable) NiPT_HCl->Degradation oxidized by

Caption: Primary factors leading to the oxidative degradation of NiPT HCl.

Diagram 2: Troubleshooting Workflow for NiPT HCl Instability

Start Inconsistent Results or Visible Color Change? Check_Deg Analyze Sample by HPLC-UV (Compare to T=0 Control) Start->Check_Deg Deg_Found Degradation Confirmed? Check_Deg->Deg_Found Implement_DCA Implement DCA Buffer (Deaerate + Chelator + Antioxidant) Deg_Found->Implement_DCA Yes Other_Issue Investigate Other Experimental Variables Deg_Found->Other_Issue No Re_Validate Re-run Degradation Control Experiment (Protocol 2) Implement_DCA->Re_Validate Problem_Solved Problem Solved Re_Validate->Problem_Solved

Caption: A logical workflow for diagnosing and solving NiPT HCl stability issues.

References

  • Royal Society of Chemistry. (n.d.). Control of Drug Degradation. Available at: [Link]

  • Allen, L. V. Jr. (2020). Basics: Excipients Used in Nonsterile Compounding, Part 4: Antioxidants and Chelating Agents. International Journal of Pharmaceutical Compounding, 24(1), 38–43. Available at: [Link]

  • Gajski, G., & Gerić, M. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Processes, 10(2), 283. Available at: [Link]

  • Kumar, P. S., & Ramana, G. V. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Creative Research Thoughts, 13(10). Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Housheh, S. (2017). Stability of drugs and medicines Oxidation. ResearchGate. Available at: [Link]

  • Baertschi, S. W., et al. (2017). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite is used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 145, 599-605. Available at: [Link]

  • Singh, S. K., et al. (2024). Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products. International Journal for Innovative Research in Multidisciplinary Field, 10(3). Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Patsnap Synapse. (2024). What Is the Role of Buffers in Biochemical Experiments?. Available at: [Link]

  • de Oliveira, G. G., et al. (2016). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 52(3). Available at: [Link]

  • Request PDF. (n.d.). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. Available at: [Link]

  • PubMed. (2005). Unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin: direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate. Available at: [Link]

Sources

Technical Support Center: LC-MS/MS Optimization for 3-(2-(Isopropylamino)ethyl)indole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the detection and quantification of 3-(2-(Isopropylamino)ethyl)indole , commonly known as N-isopropyltryptamine (NiPT) . As a secondary amine tryptamine derivative, NiPT presents unique analytical challenges, including severe peak tailing, isobaric interference, and matrix-induced ion suppression.

Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies with mechanistic insights to help you build a robust, self-validating LC-MS/MS workflow.

Part 1: Chromatographic Separation (LC Optimization)

FAQ 1: Why am I seeing severe peak tailing and shifting retention times for NiPT on a standard C18 column?

The Causality: NiPT contains a basic secondary amine with a high pKa (~10). On traditional C18 stationary phases, this basic nitrogen interacts strongly with unendcapped, acidic silanol groups on the silica support via secondary ion-exchange mechanisms. This mixed-mode interaction causes peak tailing and retention time (RT) instability. The Solution: Transition to a Biphenyl or Diphenyl stationary phase. Biphenyl columns provide alternative selectivity by leveraging π−π interactions between the electron-deficient biphenyl rings of the column and the electron-rich indole ring of NiPT. This approach has been proven to resolve isomeric tryptamines and eliminate tailing when combined with an acidic mobile phase[1].

FAQ 2: How do I optimize the mobile phase to ensure reproducible ionization?

The Causality: To prevent silanol interactions and maximize Electrospray Ionization (ESI+) efficiency, NiPT must be kept in a fully protonated state before entering the mass spectrometer. The Solution: Use a highly buffered acidic mobile phase. A combination of 5 mM Ammonium Formate and 0.1% Formic Acid (pH ~3.0) forces the secondary amine into its protonated form ( [M+H]+ ) while neutralizing residual silanols on the column[2].

Table 1: Optimized Gradient Elution Profile for NiPT Column: Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 35°C

Time (min)Mobile Phase A (%) (5 mM NH₄FA + 0.1% FA in H₂O)Mobile Phase B (%) (0.1% FA in Acetonitrile)Flow Gradient / Purpose
0.0 - 1.0955Isocratic hold (Focuses analyte on column head)
1.0 - 5.095 605 40Linear gradient (Elution of NiPT via π−π disruption)
5.0 - 6.060 540 95Column wash (Removes hydrophobic matrix lipids)
6.0 - 7.5595Isocratic wash hold
7.5 - 10.0955Column re-equilibration

Self-Validating Check: Inject a system suitability standard (10 ng/mL NiPT) six consecutive times. If the RT relative standard deviation (RSD) exceeds 2%, your column is not fully re-equilibrating. Extend the re-equilibration phase (7.5 - 10.0 min) by an additional 2 minutes.

Part 2: Mass Spectrometry Parameters (MS/MS Optimization)

FAQ 3: What are the optimal MRM transitions for NiPT, and what is the fragmentation mechanism?

The Causality: In ESI+ mode, NiPT readily forms a protonated precursor ion at m/z 203.2. Upon entering the collision cell (Q2), Collision-Induced Dissociation (CID) targets the weakest bond: the alkylamine chain. The primary fragmentation pathway involves the neutral loss of isopropylamine (59 Da), yielding a highly stable 3-vinylindole cation at m/z 144.1. Applying higher collision energy (CE) further fragments the indole ring, losing acetylene (26 Da) to form the m/z 118.1 qualifier ion.

Fragmentation N1 NiPT Precursor [M+H]+ m/z 203.2 N3 3-Vinylindole Cation Quantifier: m/z 144.1 N1->N3 - Isopropylamine (-59 Da) N4 Indole Cation Qualifier: m/z 118.1 N3->N4 - Acetylene (-26 Da)

ESI+ Collision-Induced Dissociation (CID) fragmentation pathway for NiPT.

Table 2: Optimized MRM Parameters for NiPT (ESI+ Mode) Source Temp: 350°C | Capillary Voltage: 3300 V[2]

AnalyteQ1 Precursor (m/z)Q3 Product (m/z)Dwell Time (ms)DP (V)CE (eV)Ion Purpose
NiPT 203.2144.1506022Quantifier
NiPT 203.2118.1506038Qualifier
IS (NiPT-d4) 207.2148.1506022Internal Standard

Self-Validating Check: Calculate the ion ratio of the Quantifier (144.1) to the Qualifier (118.1) during method development. This ratio should remain constant ( ±20% ) across your entire calibration curve. If the ratio skews at low concentrations, you are likely experiencing isobaric matrix interference on the qualifier transition, necessitating a shift in the LC gradient.

Part 3: Sample Preparation & Matrix Workflows

FAQ 4: I am losing sensitivity when analyzing NiPT in biological matrices. How do I eliminate ion suppression?

The Causality: Endogenous phospholipids in plasma and urine co-elute with basic drugs, competing for charge droplets in the ESI source and causing severe signal suppression. The Solution: A highly controlled Protein Precipitation (PPT) using a specific solvent ratio is required. As validated in quantitative studies of structurally identical tryptamines[3], an Acetonitrile:Methanol (75:25, v/v) mixture provides the optimal dielectric constant to crash out proteins while keeping the lipophilic indole fully solubilized.

Step-by-Step Protocol: High-Recovery Protein Precipitation
  • Aliquot: Transfer 100 µL of the biological sample (plasma/urine) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard working solution (e.g., NiPT-d4 at 100 ng/mL). Vortex for 10 seconds.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile:Methanol (75:25, v/v) containing 1% formic acid. The acid ensures the amine remains protonated, preventing it from co-precipitating with acidic proteins.

  • Agitation: Vortex the mixture aggressively for 2 minutes at maximum speed to ensure complete cell lysis and protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the matrix debris.

  • Reconstitution: Transfer 200 µL of the clear supernatant to an LC autosampler vial. Add 200 µL of Mobile Phase A (aqueous buffer) to match the initial LC gradient conditions. Failure to dilute with aqueous buffer will result in solvent-front breakthrough during injection.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

LCMS_Workflow N1 Sample Prep (PPT 75:25 ACN:MeOH) N2 LC Separation (Biphenyl Column) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N4 Q1 Selection (m/z 203.2) N3->N4 N5 Q2 Fragmentation (CID) N4->N5 N6 Q3 Detection (m/z 144.1, 118.1) N5->N6

Logical workflow for LC-MS/MS analysis of NiPT from sample preparation to detection.

Self-Validating Check (Post-Column Infusion): To validate that matrix effects have been eliminated, infuse a continuous stream of neat NiPT standard (100 ng/mL) into the mass spectrometer post-column using a T-junction. Simultaneously inject a blank matrix extract (prepared via the protocol above) through the LC. Monitor the NiPT MRM trace; any sudden dips in the baseline signal at the retention time of NiPT indicate unresolved ion suppression, meaning the sample prep or LC gradient requires further optimization.

References

  • Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma Source: ResearchGate URL:[Link]

  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa Source: ProQuest URL:[Link]

  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages Source: MDPI URL:[Link]

Sources

reducing background noise in N-isopropyltryptamine receptor binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Isopropyltryptamine Receptor Binding Assays

Welcome to the Technical Support Center for N-isopropyltryptamine (NiPT) Receptor Binding Assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize background noise and ensure the accuracy and reliability of your experimental data.

Introduction to N-Isopropyltryptamine and Receptor Binding

N-isopropyltryptamine (NiPT) is a tryptamine derivative known to act as a serotonin receptor agonist.[1] Specifically, it is a potent full agonist of the serotonin 5-HT2A receptor.[1] Understanding the binding characteristics of NiPT and its analogs to serotonin receptors is crucial for neuroscience research and drug development.[2] Radioligand binding assays are a fundamental tool for this purpose, allowing for the determination of key parameters like binding affinity (Kd) and receptor density (Bmax).[3][4] However, a common challenge in these assays is high background noise, primarily due to non-specific binding (NSB).[5][6] NSB occurs when the radioligand binds to components other than the target receptor, such as filters, lipids, or other proteins.[5][7] This guide provides a systematic approach to identifying and mitigating the sources of high background in your NiPT receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is considered high non-specific binding (NSB) in a receptor binding assay?

A1: Generally, NSB should be less than 50% of the total binding, and ideally, it should only be 10% to 20% of the total radioligand binding.[7] High NSB can obscure the specific binding signal, leading to an inaccurate determination of binding parameters.[5][6]

Q2: What are the primary causes of high background noise in NiPT binding assays?

A2: The most common sources of high background can be categorized as follows:

  • Ligand Properties: Highly hydrophobic or charged ligands are more prone to non-specific binding.[3][5]

  • Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or lack of blocking agents can increase NSB.[5][8]

  • Issues with Receptor Preparation: Impurities or denatured proteins in the membrane preparation can create non-specific binding sites.[5]

  • Problems with Assay Plastics and Filters: Radioligands can adhere to microplates, pipette tips, and filter mats.[5][9]

  • Inadequate Washing: Insufficient removal of unbound radioligand is a major contributor to high background.[6][10]

  • Reagent Quality and Concentration: Expired or improperly stored reagents, or using too high a concentration of radioligand or antibodies (in related assay formats), can increase noise.[6][11][12]

Q3: How do I define non-specific binding in my experiment?

A3: NSB is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites on the receptor.[3][13] Any remaining bound radioactivity is considered non-specific. It is often best to use a competitor that is structurally different from the radioligand to avoid issues with isotopic dilution.[7] A common practice is to use the unlabeled competitor at a concentration 100 times its Kd or 100 times the highest concentration of the radioligand used in the experiment.[7]

Troubleshooting Guide: High Background Noise

This section provides a systematic approach to diagnosing and resolving the root causes of high background noise in your NiPT receptor binding assays.

Logical Flow for Troubleshooting High Background Noise

Caption: A step-by-step logical flow for troubleshooting high background noise.

Issue 1: High Signal in Blank or Non-Specific Binding (NSB) Wells
Possible Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA) or test alternative blocking agents like non-fat dry milk.[5][8]Blocking agents saturate non-specific binding sites on the assay plate, membranes, and filters, thereby reducing the background signal.[5][6] Expected Outcome: A significant reduction in background signal, improving the signal-to-noise ratio.[5]
Suboptimal Buffer Composition Optimize the pH of the assay buffer. Increase the ionic strength by adding salts like NaCl (e.g., 150 mM).[5]Adjusting the pH can minimize charge-based interactions, while increasing ionic strength shields electrostatic interactions that contribute to NSB.[5] Expected Outcome: Decreased non-specific binding.
Ligand Adsorption to Plastics Add a small concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer.[5][11] Pre-treat plates and tips with a blocking agent.Detergents disrupt hydrophobic interactions between the ligand and plastic surfaces.[5] Expected Outcome: Reduced ligand loss and lower background due to less binding to the assay-ware.
Contaminated Reagents Prepare fresh buffers and reagent solutions.[10][11] Ensure the water used is of high purity.[11]Contaminants in buffers or other reagents can introduce particles or substances that bind non-specifically, increasing background noise.[11] Expected Outcome: Lower and more consistent background signal.
Issue 2: Non-Specific Binding Increases Proportionally with Radioligand Concentration
Possible Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Hydrophobic Interactions Include a non-ionic detergent (e.g., Tween-20 or Triton X-100) in the assay buffer.[5]Detergents help to solubilize hydrophobic ligands and reduce their non-specific association with membranes and plastics.[5] Expected Outcome: A reduction in the slope of the non-specific binding curve.[5]
Electrostatic Interactions Increase the salt concentration (e.g., 150 mM NaCl) in the buffer.[5]Increased ionic strength masks charged interactions between the ligand and non-target molecules.[5] Expected Outcome: Lower non-specific binding at all ligand concentrations.[5]
Binding to Filters Pre-soak filters in a blocking buffer containing an agent like 0.5% polyethyleneimine (PEI).[14][15] Test different filter materials (e.g., GF/B vs. GF/C).[14] Increase the volume and/or temperature of the wash buffer.[5]PEI is a cationic polymer that blocks anionic sites on glass fiber filters, reducing the binding of negatively charged radioligands. Different filter materials have varying binding properties. More extensive washing helps to remove non-specifically bound ligand.[5][14] Expected Outcome: Minimized binding of the ligand to the filter, leading to a lower and more consistent non-specific signal.[5]
Issue 3: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Inconsistent Washing Use an automated cell harvester or filtration manifold for consistent washing. Ensure all wells are aspirated completely and for the same duration. Add a short soak step with the wash buffer.[10]Inconsistent washing leads to variable removal of unbound ligand, causing high variability in background counts. Automation improves reproducibility.[10] Expected Outcome: Reduced standard deviation between replicate wells.
Well-to-Well Contamination Be careful during pipetting to avoid splashing. Use fresh pipette tips for each sample and reagent.[6]Cross-contamination between wells with high and low concentrations of ligand or competitor will lead to erratic results. Expected Outcome: More consistent data across the plate.
Incomplete Mixing Gently vortex or mix all reagent and membrane preparations before and during pipetting.Ensures a homogenous suspension of membranes and uniform concentration of ligands in each well. Expected Outcome: Improved precision and accuracy of measurements.
Scintillation Counting Issues Ensure filters are completely dry before adding scintillation cocktail.[14] Allow for a "dark adaptation" period of several hours after adding the cocktail to reduce chemiluminescence.[16] Use a scintillation cocktail appropriate for your filter type and sample.[17]Moisture on filters can cause quenching and reduce counting efficiency. Chemiluminescence is a chemical reaction between the sample and the cocktail that produces light, leading to false counts.[16][18] Expected Outcome: More accurate and reproducible radioactive counts.

Experimental Protocols

Protocol 1: Standard Radioligand Binding Assay for NiPT at the 5-HT2A Receptor

This protocol is a general guideline for a competitive binding assay using membranes from cells expressing the human 5-HT2A receptor and [3H]Ketanserin as the radioligand.

Materials:

  • Membrane Preparation: CHO-K1 cells stably transfected with the human 5-HT2A receptor.[19]

  • Radioligand: [3H]Ketanserin (specific activity 70-90 Ci/mmol).[20]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.[20]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]

  • Unlabeled Competitor for NSB: Mianserin or unlabeled Ketanserin (10 µM final concentration).[15]

  • Test Compound: N-isopropyltryptamine (NiPT).

  • Filtration Apparatus: Cell harvester with GF/C filter mats presoaked in 0.5% PEI.[15]

  • Scintillation Cocktail and Counter.

Workflow Diagram:

BindingAssayWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting MembranePrep 1. Prepare Membrane Dilution LigandPrep 2. Prepare Radioligand and Competitor Dilutions MembranePrep->LigandPrep PlateSetup 3. Set up 96-well Plate (Total, NSB, Competition) LigandPrep->PlateSetup Incubate 4. Add Reagents to Wells and Incubate (e.g., 60 min at 27°C) PlateSetup->Incubate Filter 5. Terminate by Rapid Filtration Incubate->Filter Wash 6. Wash Filters with Ice-Cold Buffer Filter->Wash Dry 7. Dry Filters Wash->Dry Count 8. Add Scintillation Cocktail and Count Dry->Count

Caption: Workflow for a typical radioligand filtration binding assay.

Procedure:

  • Membrane Preparation: Thaw h5-HT2A-CHO cell membranes on ice. Dilute the membranes in assay buffer to a final concentration that yields a robust specific binding signal (e.g., 5-20 µg of protein per well).[14][20] Keep on ice.

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: 25 µL of assay buffer + 25 µL of [3H]Ketanserin (final concentration ~0.5-1.0 nM) + 500 µL of diluted membranes.[15][20]

    • Non-specific Binding (NSB): 25 µL of 10 µM unlabeled competitor + 25 µL of [3H]Ketanserin + 500 µL of diluted membranes.[20]

    • Competitive Binding: 25 µL of each NiPT dilution + 25 µL of [3H]Ketanserin + 500 µL of diluted membranes.

  • Incubation: Incubate the plate for 60 minutes at 27°C to reach equilibrium.[15] Note: The optimal time and temperature should be determined empirically.[9]

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the GF/C filter mat using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold wash buffer to remove unbound radioligand.[15]

  • Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and quantify the radioactivity using a liquid scintillation counter.

Protocol 2: Optimization of Blocking Agent Concentration

This protocol helps determine the optimal concentration of a blocking agent like Bovine Serum Albumin (BSA) to minimize NSB without affecting specific binding.

Procedure:

  • Prepare BSA Dilutions: Prepare a series of BSA concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%) in your standard assay buffer.[5] Also, prepare a control buffer with no BSA.

  • Set up Assay: For each BSA concentration, set up wells for Total Binding and Non-specific Binding as described in Protocol 1.

  • Incubate and Filter: Follow the incubation, filtration, and washing steps from Protocol 1.

  • Analyze Data: Calculate the specific binding (Total - NSB) and the NSB as a percentage of Total Binding for each BSA concentration.

Data Presentation:

BSA Concentration (%) Total Binding (CPM) NSB (CPM) Specific Binding (CPM) NSB as % of Total
0150007500750050%
0.11480044401036030%
0.51450021751232515%
1.01420015621263811%
2.01380015181228211%
5.01300015601144012%
Note: The data presented in this table are for illustrative purposes.

References

  • N-Isopropyltryptamine. Wikipedia. [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. Semantic Scholar. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000, August 15). PubMed. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. (2013, August 5). PMC. [Link]

  • MiPT (N-Methyl-N-isopropyltryptamine) - >=98% HPLC Verified. EuroChems. [Link]

  • Liquid scintillation counting at the limit of detection in biogeosciences. (2023, July 6). Frontiers. [Link]

  • Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (2023, April 20). International Union of Crystallography. [Link]

  • Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (2023, April 1). ResearchGate. [Link]

  • Elisa troubleshooting tips – High background. (2018, August 16). ARP American Research Products, Inc. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • MiPT. Wikipedia. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH. [Link]

  • Filter-Binding Assay for Analysis of RNA–Protein Interactions. (2012). Cold Spring Harb Protoc. [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. (2017, September 25). ResearchGate. [Link]

  • Selecting Scintillation Vials and Cocktails for Optimal Counting Efficiency. (2025, October 29). LabX. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

  • Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. (2016, January 26). Journal of Applied Pharmaceutical Science. [Link]

  • Ligand-binding assay formats. (a) Scintillation proximity assay. ResearchGate. [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. (2010, February 2). PMC. [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. (2023, March 10). PubMed. [Link]

  • LIQUID SCINTILLATION COCKTAILS. Triskem International. [Link]

  • Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Academia.edu. [Link]

  • Assay buffers:. [Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023, December 22). ACS Publications. [Link]

  • Structural studies of serotonin receptor family. PMC. [Link]

  • Serotonin Receptors. (1999). Basic Neurochemistry - NCBI Bookshelf. [Link]

  • Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. (2015, December 18). PubMed. [Link]

Sources

long-term stability testing of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical & Formulation Support Portal for 3-(2-(Isopropylamino)ethyl)indole monohydrochloride , commonly known as N-isopropyltryptamine hydrochloride (NiPT HCl).

As a secondary amine tryptamine derivative, NiPT HCl presents unique stability challenges, primarily driven by the electron-rich indole nucleus and the hygroscopic nature of its hydrochloride salt. This guide provides field-proven protocols, mechanistic troubleshooting, and regulatory-aligned FAQs to ensure your long-term stability studies meet ICH Q1A(R2) standards.

Quantitative Stability Parameters & Acceptance Criteria

To establish a reliable shelf-life, your stability-indicating methods must track both chemical degradation and physical state changes. Below is the standard quantitative matrix for NiPT HCl at room temperature (25°C / 60% RH).

ParameterAnalytical MethodAcceptance CriteriaTypical Degradation Limit / Action Trigger
Appearance Visual InspectionWhite to off-white crystalline powderReport any discoloration (e.g., pink/brown shift)
Assay HPLC-UV (280 nm)98.0% – 102.0% w/w (anhydrous basis)NMT 5% decrease from initial value
Related Substances LC-MS/MS / HPLC-UVIndividual unknown: NMT 0.10%Total impurities: NMT 1.0%
Moisture Content Karl Fischer (KF) TitrationNMT 1.0% w/wNMT 2.0% w/w (Triggers OOT investigation)
Solid State Form XRPDConforms to Reference (Form I)Appearance of new polymorphic transitions

Core Protocol: Room Temperature Stability Execution

According to regulatory standards, long-term stability testing for Climatic Zones I and II must be conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months prior to submission, continuing through the proposed shelf life[1][2].

Step-by-Step Methodology
  • Batch Selection: Select three primary batches of NiPT HCl synthesized using the finalized commercial manufacturing process. At least two must be pilot scale[3].

  • Packaging Configuration: Aliquot the API into the proposed commercial container closure system. For tryptamine salts, this typically involves an inner low-density polyethylene (LDPE) bag, an outer aluminum foil pouch containing silica desiccant, and a rigid high-density polyethylene (HDPE) drum[3].

  • Chamber Equilibration: Place the packaged samples into a validated, continuously monitored stability chamber calibrated to 25°C ± 2°C and 60% RH ± 5% RH[2][4].

  • Sampling Matrix: Pull samples at designated timepoints: 0, 3, 6, 9, 12, 18, 24, and 36 months[5].

  • Self-Validating Analysis: Before testing stability samples, run a System Suitability Test (SST) using a spiked mixture of NiPT HCl and its known N-oxide degradant to prove the HPLC method remains stability-indicating (baseline resolution Rs​>1.5 ).

StabilityWorkflow Start Batch Selection (3 Primary Batches) Prep Sample Packaging (Commercial Simulation) Start->Prep Chamber Stability Chamber 25°C ± 2°C / 60% RH ± 5% RH Prep->Chamber Timepoints Sampling Timepoints 0, 3, 6, 9, 12, 18, 24, 36 Mo. Chamber->Timepoints Analysis Analytical Testing (HPLC-UV, LC-MS/MS, KF) Timepoints->Analysis Eval Data Evaluation (OOS/OOT Analysis) Analysis->Eval

Long-term stability testing workflow for NiPT HCl per ICH Q1A(R2).

Troubleshooting Guide: Diagnosing Degradation

When Out-of-Specification (OOS) or Out-of-Trend (OOT) results occur, identifying the chemical causality is critical.

Issue 1: Progressive Discoloration (Pink/Brown Shift)
  • Symptom: The white crystalline powder develops a pinkish or pale brown tint by the 6-month timepoint.

  • Causality: Tryptamine derivatives are highly susceptible to autoxidation and photodegradation at the electron-rich indole nucleus[6][7]. This degradation pathway forms highly conjugated, colored quinone-imine dimers.

  • Self-Validating Check: Run the discolored sample via LC-MS/MS. Look for [M+H]+ peaks corresponding to +14 Da (carbonyl formation) or high-mass dimerization products[6].

  • Corrective Action: Ensure the primary packaging is completely opaque. Implement an argon or nitrogen purge during the final packaging step to displace headspace oxygen.

Issue 2: Assay Drift Without Corresponding UV Impurities
  • Symptom: HPLC-UV assay drops from 99.5% to 96.0%, but total UV-absorbing impurities only account for 0.5%.

  • Causality: The secondary amine hydrochloride salt may be absorbing moisture (deliquescence), diluting the active mass without creating chemical impurities. Alternatively, oxidation at the isopropylamine nitrogen forms N-oxides, which often have weaker UV absorbance at 280 nm compared to the parent indole.

  • Self-Validating Check: Perform a Karl Fischer (KF) titration. If moisture has increased proportionally to the assay drop, it is mass-dilution, not chemical degradation. If KF is stable, switch to a universal detector (e.g., CAD) or LC-MS/MS to identify the hidden N-oxide[6].

  • Corrective Action: Upgrade the desiccant payload in the packaging and verify the integrity of the heat seal on the aluminum pouch.

Issue 3: Chromatographic Peak Tailing in Older Samples
  • Symptom: The main NiPT peak exhibits severe tailing (Asymmetry factor > 2.0) only in 12-month+ stability samples.

  • Causality: As the sample ages, trace degradation of the secondary amine alters the local pH of the injected sample. Secondary amines strongly interact with residual silanols on C18 columns, a phenomenon exacerbated by the presence of basic degradants.

  • Corrective Action: Ensure the mobile phase is heavily buffered (e.g., 20 mM ammonium formate, pH 3.0). Tryptamines remain highly stable in acidic environments[6], and the low pH keeps the secondary amine fully protonated, masking silanol interactions and restoring peak symmetry.

DegradationLogic Issue Assay Drop / Impurity Increase Detected at Timepoint CheckVisual Visual Inspection: Discoloration (Pink/Brown)? Issue->CheckVisual CheckMoisture Karl Fischer Titration: Increased Water Content? Issue->CheckMoisture Oxidation Indole Ring Oxidation (Quinone/N-oxide formation) CheckVisual->Oxidation Yes Hygroscopy Moisture Absorption (Salt Hydration) CheckMoisture->Hygroscopy Yes RootCause1 Action: Purge with Argon, Use Amber Vials Oxidation->RootCause1 RootCause2 Action: Improve Desiccation, Check Container Closure Hygroscopy->RootCause2

Troubleshooting logic for common degradation mechanisms in NiPT HCl.

Frequently Asked Questions (FAQs)

Q: Why do we test long-term stability at 25°C/60% RH instead of 30°C/65% RH? A: According to ICH Q1A(R2), 25°C/60% RH is the standard long-term condition for Climatic Zones I and II (e.g., US, Europe)[1][2]. However, if the drug is intended for global distribution including hotter/more humid regions (Zones III and IV), 30°C/65% RH may be selected as the primary long-term condition to minimize the need for multiple global dossiers[2][4].

Q: If a "significant change" occurs during accelerated testing (40°C/75% RH), what is the immediate regulatory requirement? A: If a significant change (such as a 5% assay drop, or failure to meet appearance criteria) occurs at any time during the 6-month accelerated study, ICH Q1A(R2) mandates additional testing at the intermediate condition of 30°C ± 2°C / 65% RH ± 5% RH[2][4]. You must submit a minimum of 6 months' data from a 12-month study at this intermediate condition[2].

Q: Is it normal for NiPT HCl to be stable indefinitely if stored at freezing temperatures? A: Yes, structurally similar isopropyltryptamine derivatives (such as 5-MeO-MiPT) have demonstrated chemical stability as crystalline solids for at least 5 years when stored at –20°C[8]. However, for commercial room-temperature distribution, rigorous ICH stability data must still be generated.

References

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Toxicology and Analysis of Psychoactive Tryptamines Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • 5-MeO-MiPT (Tryptamine Derivatives Stability Data) Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Optimizing Liquid-Liquid Extraction (LLE) of N-isopropyltryptamine (NiPT) from Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and quantification of N-isopropyltryptamine (NiPT) and related synthetic tryptamines from complex biological matrices. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and delve into the thermodynamic and chemical causality of liquid-liquid extraction (LLE). This resource provides self-validating workflows, troubleshooting matrices, and empirical data to ensure high-fidelity LC-MS/MS analysis.

Part 1: Experimental Workflow & Logical Architecture

The extraction of basic amines like NiPT from plasma requires precise control over pH, solvent polarity, and matrix precipitation. The workflow below maps the critical path for isolating the free-base form of the analyte while minimizing co-extracted phospholipids.

LLE_Workflow Plasma 1. Plasma Sample Spiked with IS + Ascorbic Acid Basification 2. Basification Add 0.1 M NaOH (pH > 11) Plasma->Basification Solvent 3. Organic Solvent Addition MTBE or Et2O:EtOAc (1:1) Basification->Solvent Separation 4. Phase Separation Centrifuge 3000 x g, 5 min Solvent->Separation Aqueous Aqueous Phase (Discard) Separation->Aqueous Organic Organic Phase (Contains Free Base NiPT) Separation->Organic Evaporation 5. Evaporation N2 stream, 35°C Organic->Evaporation Reconstitution 6. Reconstitution LC Mobile Phase Evaporation->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS

Figure 1: Optimized LLE workflow for NiPT extraction from plasma samples.

Part 2: Self-Validating LLE Protocol

This protocol is designed as a self-validating system. By integrating internal standards early and controlling thermodynamic variables, any failure in extraction efficiency can be immediately isolated and diagnosed.

Step 1: Aliquoting & Stabilization

  • Action: Transfer 200 µL of human plasma into a clean 2 mL microcentrifuge tube. Add 10 µL of an internal standard (e.g., NiPT-d4 or trimipramine-d3 at 100 ng/mL)[1]. Add 10 µL of 1% ascorbic acid[2].

  • Causality: The internal standard corrects for volumetric losses and matrix-induced ion suppression later in the LC-MS/MS workflow, validating the quantitative integrity of the assay. Tryptamines are highly susceptible to oxidative degradation; ascorbic acid acts as a sacrificial antioxidant to preserve the analyte during handling[2].

Step 2: Basification

  • Action: Add 100 µL of 0.1 M NaOH or a pH 11 carbonate buffer. Vortex for 10 seconds.

  • Causality: NiPT is a secondary amine with a pKa of approximately 9.5–10. Adjusting the aqueous phase pH to >11 ensures that >99% of the NiPT molecules are deprotonated into their lipophilic free-base form. This thermodynamic shift is mandatory for partitioning into the organic phase.

Step 3: Organic Extraction

  • Action: Add 1000 µL of an extraction solvent mixture (e.g., Diethyl ether:Ethyl acetate, 1:1 v/v[1] or pure Methyl tert-butyl ether (MTBE)[3]). Vortex vigorously for 2 minutes.

  • Causality: This specific solvent polarity is high enough to dissolve the polar indole ring of the tryptamine but low enough to exclude highly polar plasma matrix components. MTBE is particularly advantageous as it minimizes emulsion formation and naturally floats on the aqueous layer.

Step 4: Phase Separation

  • Action: Centrifuge the mixture at 3000 × g for 5 minutes at 4°C[1].

  • Causality: Centrifugal force breaks the micro-emulsions formed by endogenous plasma proteins and lipid surfactants, yielding a sharp, pipettable biphasic interface.

Step 5: Isolation & Evaporation

  • Action: Carefully transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Causality: Tryptamines can thermally degrade or volatilize. Keeping the evaporation block temperature below 40°C preserves the structural integrity of the analyte while efficiently removing the volatile organic solvents.

Step 6: Reconstitution

  • Action: Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic acid). Vortex and transfer to an autosampler vial.

  • Causality: Formic acid reprotonates the NiPT, drastically increasing its solubility in the aqueous mobile phase and enhancing positive electrospray ionization (ESI+) efficiency in the mass spectrometer.

Part 3: Troubleshooting Guides & FAQs

Q: I am experiencing severe emulsion formation during the liquid-liquid extraction step. How can I resolve this? A: Emulsions in plasma are caused by the amphiphilic nature of endogenous proteins and lipids acting as surfactants. If standard centrifugation fails, you can alter the thermodynamics of the mixture. Troubleshooting: Add a salting-out agent like saturated sodium sulfate solution[1] to increase the ionic strength of the aqueous phase, forcing the organic solvent out of the emulsion. Alternatively, perform a brief protein precipitation (e.g., adding a 1:1 ratio of cold acetonitrile) prior to the LLE step[1][3].

Troubleshooting_Emulsions Issue Issue: Emulsion Formed During LLE Cause Root Cause: Protein/Lipid Surfactants in Plasma Issue->Cause Action1 Action A: Increase Centrifugation (>5000 x g) Cause->Action1 Action2 Action B: Add Salting-Out Agent (Sat. Na2SO4) Cause->Action2 Action3 Action C: Pre-LLE Precipitation (Acetonitrile) Cause->Action3 Result Resolution: Clear Phase Separation Action1->Result Action2->Result Action3->Result

Figure 2: Logical decision tree for resolving emulsion formation during plasma LLE.

Q: My NiPT recovery is consistently below 50%. What chemical factors are causing this? A: Low recovery usually stems from incomplete deprotonation or poor solvent selection. Ensure the aqueous phase pH is at least 1.5 to 2 units above the analyte's pKa (target pH 11.5). Furthermore, highly non-polar solvents (like pure hexane) yield poor recovery for tryptamines; switch to a moderately polar mixture like diethyl ether:ethyl acetate (1:1, v/v)[1] or MTBE[3], which typically yield extraction efficiencies between 50% and 85%.

Q: I am observing significant ion suppression in the LC-MS/MS analysis. How can I improve the extract cleanliness? A: Matrix effects (ion suppression) are common when co-extracting plasma phospholipids[3]. Troubleshooting: Implement a back-extraction step. Extract your initial organic layer with 0.1 M HCl. The protonated NiPT will partition into the acidic aqueous phase, leaving lipophilic matrix components trapped in the organic phase. Discard the organic phase, basify the aqueous phase again, and re-extract with fresh organic solvent.

Q: Is NiPT stable in plasma during storage and freeze-thaw cycles? A: Structurally related tryptamines (like psilocin and 5-MeO-MiPT) are prone to degradation. Plasma samples should be stored at -20°C or -80°C. As demonstrated in recent electromembrane extraction studies, the addition of 1% ascorbic acid to the sample matrix prevents oxidative degradation during sample handling and freeze-thaw cycles[2].

Part 4: Quantitative Benchmarks

To ensure your assay meets industry standards, compare your validation results against these empirical benchmarks derived from peer-reviewed pharmacokinetic and toxicological studies of tryptamines in plasma.

Validation ParameterExpected RangeAnalytical Significance
Limit of Detection (LOD) 1 – 100 ng/mL[4]Establishes the baseline sensitivity for detecting trace NiPT concentrations.
Limit of Quantification (LOQ) 0.05 – 5 ng/mL[5]Defines the lowest concentration that can be accurately and precisely modeled.
Extraction Recovery 50% – 85%[3]Assesses the thermodynamic efficiency of the chosen organic solvent system.
Matrix Effect (Ion Suppression) < 20% CV[3]Validates the cleanliness of the extract; ensures plasma lipids aren't quenching the MS signal.
Clinical Plasma Concentration 140 – 160 ng/mL[1][6]Provides a target calibration range for relevant pharmacokinetic or toxicological studies.

Part 5: References

  • A qualitative/quantitative approach for the detection of 37 tryptamine-derived designer drugs, 5 β-carbolines, ibogaine, and yohimbine in human urine and plasma using standard urine screening and multi-analyte approaches - PubMed -[Link]

  • Can the Intake of a Synthetic Tryptamine be Detected Only by Blood Plasma Analysis? A Clinical Toxicology Case Involving 4-HO-MET - Ovid -[Link]

  • Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate -[Link]

  • Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed -[Link]

  • Determination of zolmitriptan in human plasma by liquid chromatography-tandem mass spectrometry method: application to a pharmacokinetic study - PubMed -[Link]

  • Determination of tryptamine analogs in whole blood by 96-well electromembrane extraction and UHPLC-MS/MS - ResearchGate -[Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of GC-MS Analytical Methods for N-isopropyltryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded framework for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) analytical methods intended for the quantification and identification of N-isopropyltryptamine hydrochloride (N-IPT·HCl). The principles and protocols detailed herein are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and are harmonized with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7][8] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and validated analytical method.

The core objective of any analytical method validation is to demonstrate its fitness for the intended purpose.[3][7][8][9][10] For N-IPT·HCl, this typically involves the accurate and precise quantification in bulk drug substance or formulated products, as well as the specific identification of the analyte.

Foundational Considerations: The "Why" Behind the "How"

Before delving into the experimental protocols, it is crucial to understand the physicochemical properties of N-isopropyltryptamine and the inherent nature of GC-MS analysis. Tryptamines, as a class of compounds, can be susceptible to thermal degradation at the high temperatures employed in the GC inlet and column.[11][12][13][14][15] This necessitates a careful optimization of the chromatographic conditions to minimize on-column degradation and ensure the integrity of the analyte.

Furthermore, the presence of a polar amine group in the N-IPT molecule can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns. To mitigate this, derivatization is often a prudent choice.[16] Silylation, for instance, replaces the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group, thereby improving volatility and peak shape.[16][17]

The choice of a mass spectrometric detector provides a high degree of selectivity and specificity, which are critical validation parameters.[18][19] By monitoring characteristic fragment ions of the derivatized N-IPT, we can unequivocally identify the analyte even in the presence of co-eluting impurities.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The following sections outline the experimental design for each validation parameter.

Caption: Workflow for GC-MS Method Validation.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[18][20][21][22]

  • Experimental Protocol:

    • Blank Analysis: Inject a blank solvent (e.g., the final solvent used for sample preparation) to ensure no interfering peaks are present at the retention time of the N-IPT derivative.

    • Placebo Analysis: If validating for a formulated product, analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient, API) to demonstrate the absence of interference from the matrix.

    • Forced Degradation: Subject a solution of N-IPT·HCl to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main analyte peak.

    • Peak Purity (if applicable with MS detector): Utilize the mass spectral data to assess the purity of the N-IPT peak in the presence of potential interferences. The mass spectrum across the chromatographic peak should be consistent and match that of a pure standard.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[20][23] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[24]

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards of N-IPT·HCl spanning the expected working range (e.g., 50% to 150% of the target concentration).[20]

    • Derivatize each standard (if applicable) and inject each concentration in triplicate.

    • Construct a calibration curve by plotting the peak area of the N-IPT derivative against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r)≥ 0.999
y-interceptClose to zero

Accuracy is the closeness of the test results obtained by the method to the true value.[20][21][24][25][26] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Protocol:

    • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of N-IPT·HCl into a placebo matrix.

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

Concentration LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[20][21][23][25][26] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of N-IPT·HCl at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[24]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.

Precision LevelAcceptance Criteria for %RSD
Repeatability≤ 2.0%
Intermediate Precision≤ 3.0%

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[27] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[27][28][29]

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • The concentration at which the S/N ratio is approximately 3:1 is generally accepted as the LOD.[30]

    • The concentration at which the S/N ratio is approximately 10:1 is generally accepted as the LOQ.[30]

    • Confirm the LOQ by demonstrating that at this concentration, the method exhibits acceptable accuracy and precision.

ParameterAcceptance Criteria
LODS/N ratio ≥ 3
LOQS/N ratio ≥ 10

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Introduce small, deliberate variations to the optimized GC-MS method parameters. Examples include:

      • GC oven temperature ramp rate (e.g., ± 2°C/min)

      • Injector temperature (e.g., ± 5°C)

      • Carrier gas flow rate (e.g., ± 0.1 mL/min)

    • Analyze a system suitability standard under each of the modified conditions.

    • Evaluate the impact of these changes on key system suitability parameters such as retention time, peak area, and peak shape. The results should remain within the established system suitability criteria.

Alternative Analytical Methodologies

While GC-MS is a powerful technique for the analysis of N-IPT, other methods can also be employed and validated.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC offers the advantage of operating at ambient temperatures, thus eliminating the risk of thermal degradation.[31][32] A reversed-phase C18 column with a mobile phase consisting of an appropriate buffer and organic modifier would be a suitable starting point for method development.

  • Capillary Electrophoresis (CE): CE can provide high-efficiency separations and is particularly well-suited for the analysis of charged species like the protonated form of N-IPT.

A direct comparison of these methods with GC-MS would involve validating each technique according to the principles outlined above and comparing their performance characteristics, such as sensitivity, selectivity, and analysis time.

Caption: Comparison of Analytical Techniques.

Conclusion

The validation of a GC-MS analytical method for N-isopropyltryptamine hydrochloride is a multi-faceted process that requires a thorough understanding of both the analyte's chemistry and the principles of analytical chemistry. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a reliable and defensible method can be established. The choice of derivatization and careful optimization of GC-MS parameters are critical to achieving high-quality data. While alternative techniques like HPLC and CE exist, a well-validated GC-MS method remains a gold standard for the analysis of many volatile and semi-volatile compounds.[33]

References

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • FDA. Analytical Method Validation: Mastering FDA Guidelines. Available from: [Link]

  • De Cock, K. J. I., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5467-5480. Available from: [Link]

  • Armbruster, D. A., & Pry, T. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Available from: [Link]

  • De Cock, K. J. I., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5467-5480. Available from: [Link]

  • NYC Office of Chief Medical Examiner. FORENSIC TOXICOLOGY LABORATORY. Available from: [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • Wille, S. M. R., & Lambert, W. E. (2004). Bioanalytical method validation and its implications for forensic and clinical toxicology-A review. Current Pharmaceutical Analysis, 1(1), 69-86.
  • ASB. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. Available from: [Link]

  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238.
  • Choudhary, S. (2015). Accuracy and precision presentation. SlideShare. Available from: [Link]

  • U.S. Pharmacopeia. (2017).
  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Available from: [Link]

  • GCMS.cz. Analytical Validation Quick Reference Guide. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • Oxford Analytical Services. (2024). Understanding the Four Types of Analytical Method Validation. Available from: [Link]

  • González, A. G. (2014). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. J.
  • World Journal of Advanced Research and Reviews. (2022).
  • Element. (2026). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Available from: [Link]

  • EURACHEM. Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • ResearchGate. Precision and limits of detection (LOD) and quantitation (LOQ) for the GC-MS method, as well as MRL according to the European Pharmacopoeia 22. Available from: [Link]

  • ResearchGate. Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Available from: [Link]

  • McDowall, R. D. (1998). IS YOUR METHOD SPECIFIC OR JUST SELECTIVE?. LCGC North America, 16(3).
  • Tettey, J., et al. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 30(15), 3467.
  • Taschwer, M., Ebner, E., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of applied pharmaceutical science, 6(1), 028-034.
  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available from: [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor.org. Available from: [Link]

  • Zhang, M., et al. (2022). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 11(15), 2269.
  • Future Science. (2015). New metabolomic platform reveals extent of thermal degradation in GC–MS. Available from: [Link]

  • Kato, S., et al. (1973). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry, 37(5), 1145-1151.
  • ResearchGate. The quantification of tryptamine. GC/MS/MS chromatograms showing... Available from: [Link]

  • Riese, C., et al. (2019). Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. Journal of agricultural and food chemistry, 67(26), 7448–7454.
  • Riese, C., et al. (2019). Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. Journal of agricultural and food chemistry, 67(26), 7448–7454.
  • ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link]

  • ICH. (2023). validation of analytical procedures q2(r2). Available from: [Link]

  • ResearchGate. Tryptophan degradation products that are formed after exclusive exposure to heat. Available from: [Link]

  • Taschwer, M., Ebner, E., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Academia.edu. Available from: [Link]

  • National Institute of Standards and Technology. 4. Available from: [Link]

Sources

NiPT vs MiPT: comparative pharmacokinetics of dialkyltryptamines

Author: BenchChem Technical Support Team. Date: April 2026

Title: NiPT vs MiPT: Comparative Pharmacokinetics and Metabolic Profiling of Dialkyltryptamines

As a Senior Application Scientist specializing in the pharmacokinetics (PK) and analytical toxicology of psychoactive compounds, I approach the evaluation of tryptamines not merely as a set of static parameters, but as a dynamic system of absorption, enzymatic biotransformation, and receptor interaction.

When comparing MiPT (N-methyl-N-isopropyltryptamine) and NiPT (N-isopropyltryptamine), it is critical to establish their structural and functional relationship. While MiPT is a potent synthetic N,N-dialkyltryptamine, NiPT is primarily encountered as its major Phase I monoalkyl metabolite. Understanding the PK divergence between the parent dialkyltryptamine and its N-demethylated monoalkyl counterpart provides critical insights into the duration of action, toxicity, and forensic detectability of this class.

Structural and Pharmacological Context

MiPT acts as a potent partial agonist at the 5-HT2A and 5-HT1A receptors, driving its primary psychoactive effects[1]. Its high lipophilicity allows for rapid blood-brain barrier (BBB) penetration. NiPT, formed via the enzymatic cleavage of the methyl group from MiPT's amine nitrogen, exhibits altered receptor binding affinities and increased susceptibility to further oxidative degradation. In clinical and forensic settings, NiPT serves as a highly reliable, long-lasting biomarker for the consumption of MiPT and its methoxy-analogues (such as 5-MeO-MiPT)[2].

Comparative Pharmacokinetic Profiles (ADME)

Absorption & Distribution: MiPT demonstrates rapid absorption following oral administration. Clinical data indicates an onset of action between 15 to 45 minutes, with peak plasma concentrations occurring within 1 to 2 hours[1]. Its volume of distribution (Vd) is high, reflecting extensive tissue penetration. NiPT, being slightly more polar due to the loss of the methyl group, has a marginally lower Vd but still readily crosses the BBB.

Metabolism (Biotransformation): The biotransformation of MiPT to NiPT is a classic example of hepatic N-demethylation. In vitro studies utilizing pooled human liver microsomes (pHLM) have demonstrated that this pathway is primarily mediated by cytochrome P450 enzymes, specifically CYP1A2, CYP2D6, and CYP2C19[3][4]. Once formed, NiPT can undergo further Phase I reactions (such as ring hydroxylation) or Phase II conjugation (glucuronidation) before renal clearance[2].

Excretion: Both compounds are excreted renally. However, while parent MiPT can be detected in urine for up to a few hours post-ingestion, NiPT and its hydroxylated derivatives persist significantly longer, making them the preferred targets for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) toxicological screening[5].

Quantitative Data Summary

To objectively compare the PK parameters, the following table synthesizes the in silico and in vitro data for MiPT and its metabolite NiPT.

Pharmacokinetic ParameterMiPT (Parent Dialkyltryptamine)NiPT (Monoalkyl Metabolite)
Chemical Role Primary active parent drugMajor Phase I metabolite
Primary Metabolic Pathway N-demethylation, N-oxidationHydroxylation, Glucuronidation
Enzymatic Mediators CYP1A2, CYP2D6, CYP2C19CYP2D6, MAO-A
Onset of Action (Oral) 15 - 45 minutesN/A (Generated in vivo)
Duration of Action 3 - 4 hoursRapidly conjugated/cleared
Blood-Brain Barrier Penetration Very High (>95%)High
Primary Excretion Route Renal (Minor as parent)Renal (Major as conjugated form)

Experimental Methodology: In Vitro Microsomal Stability & Metabolite Profiling

To ensure trustworthiness and reproducibility, the following self-validating protocol details the standard workflow for quantifying the MiPT to NiPT conversion rate. As an application scientist, I designed this protocol to isolate CYP450-mediated clearance from other metabolic variables. The quenching step utilizing ice-cold acetonitrile is not merely a stop mechanism; it simultaneously precipitates microsomal proteins and introduces the stable isotope-labeled internal standard, ensuring that extraction recovery variations are mathematically normalized.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Thaw pooled human liver microsomes (pHLM) on ice to preserve enzymatic integrity.

  • Incubation Mixture: In a microcentrifuge tube, combine the buffer, pHLM (final protein concentration 0.5 mg/mL), and MiPT (final concentration 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At specific intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching & Spiking: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., MiPT-d3).

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-HRMS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze using a reversed-phase LC system coupled to a High-Resolution Tandem Mass Spectrometer to quantify the depletion of MiPT and the formation of NiPT[2].

Metabolic Pathway Visualization

The following diagram illustrates the causality and logical relationship between the parent drug, the enzymatic mediators, and the resulting biomarkers.

PK_Pathway MiPT MiPT (Parent Drug) CYP Hepatic CYP450 (CYP1A2, CYP2D6) MiPT->CYP Hepatic Uptake NiPT NiPT (Active Metabolite) CYP->NiPT N-demethylation Phase2 Phase II Conjugation CYP->Phase2 Direct Oxidation NiPT->Phase2 Hydroxylation Excretion Renal Excretion (Urine Biomarkers) Phase2->Excretion Glucuronidation

Hepatic biotransformation pathway of MiPT to NiPT and subsequent renal clearance.

References

  • Wikipedia - MiPT.[1]1

  • NIH / PubMed - Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples.[2] 2

  • MDPI - Toxicology and Analysis of Psychoactive Tryptamines.[5] 5

  • Wikipedia - 5-MeO-MiPT (Metabolism).[3] 3

  • NIH / PMC - Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice.[4]4

Sources

A Comprehensive Guide to the NMR Spectral Validation of 3-(2-(Isopropylamino)ethyl)indole Monohydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Definitive Reference

3-(2-(Isopropylamino)ethyl)indole monohydrochloride is a tryptamine derivative of significant interest in pharmaceutical research. Accurate structural confirmation and purity assessment are critical for its development and application. While NMR spectroscopy is the cornerstone for such characterizations, obtaining a single, universally accepted "gold-standard" reference spectrum for this hydrochloride salt can be challenging.[1][2] Spectral characteristics are highly sensitive to experimental conditions such as solvent, pH, and concentration, which can lead to variations in published data.[3][4][5]

This guide, therefore, adopts a more robust, multi-faceted approach. Instead of relying on a single external reference, we will establish a protocol for in-house validation. This methodology empowers researchers to generate and rigorously confirm their own high-quality data through a combination of one- and two-dimensional NMR experiments, comparison with related structures, and an understanding of potential impurities.

The Self-Validation Workflow: A Multi-Pronged Approach

Confidence in the identity and purity of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride is best achieved through a systematic, self-validating workflow. This process involves acquiring a comprehensive set of NMR data and cross-verifying the structural assignments.

NMR_Validation_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Validation & Confirmation 1D_NMR 1D NMR (¹H, ¹³C, DEPT-135) Structural_Assignment Structural Assignment 1D_NMR->Structural_Assignment 2D_NMR 2D NMR (COSY, HSQC) 2D_NMR->Structural_Assignment Purity_Assessment Purity & Impurity Analysis Structural_Assignment->Purity_Assessment Comparative_Analysis Comparison with Analogs Purity_Assessment->Comparative_Analysis Final_Validation Final Validation Report Comparative_Analysis->Final_Validation

Figure 1: A schematic overview of the self-validating NMR workflow for 3-(2-(Isopropylamino)ethyl)indole monohydrochloride.

Part 1: Core Experimental Protocols

A comprehensive NMR analysis begins with the acquisition of a standard suite of spectra. For a molecule like 3-(2-(isopropylamino)ethyl)indole monohydrochloride, this should include ¹H, ¹³C, DEPT-135, COSY, and HSQC experiments.

Step-by-Step Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the 3-(2-(isopropylamino)ethyl)indole monohydrochloride sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good starting point for amine hydrochloride salts as it can help to resolve exchangeable protons.[6]

    • Ensure complete dissolution. Gentle warming or sonication may be necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

    • Lock and shim the instrument to the deuterated solvent signal.

    • Acquire the following spectra:

      • ¹H NMR: Standard single-pulse experiment.

      • ¹³C NMR: Proton-decoupled experiment.

      • DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[7][8][9][10]

      • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.[11][12]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[13][14][15][16]

Part 2: Spectral Interpretation and Structural Assignment

The following table provides the expected chemical shift ranges and multiplicities for the key protons and carbons in 3-(2-(isopropylamino)ethyl)indole monohydrochloride. These are based on the known spectral properties of tryptamine and related indole derivatives.[11][17][18][19][20][21]

Table 1: Predicted ¹H and ¹³C NMR Assignments
Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm) DEPT-135 Phase
Indole NH10.5 - 11.5br s--
Indole Aromatic7.0 - 7.8m110 - 138Positive (CH)
Indole C2-H7.0 - 7.3s~123Positive
Ethyl CH₂ (α to Indole)2.9 - 3.2t25 - 30Negative
Ethyl CH₂ (β to Indole)3.2 - 3.5t40 - 45Negative
Isopropyl CH3.3 - 3.7sept48 - 52Positive
Isopropyl CH₃1.2 - 1.5d20 - 23Positive
Amine NH₂⁺8.0 - 9.0br s--

Note: Chemical shifts are highly dependent on solvent and concentration. The values provided are approximate ranges.

Structural_Assignments H_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integration) COSY COSY (¹H-¹H Couplings) H_NMR->COSY Correlates coupled protons HSQC HSQC (¹H-¹³C Correlations) H_NMR->HSQC Identifies protons attached to carbons C13_NMR ¹³C NMR (Chemical Shifts) DEPT_135 DEPT-135 (CH, CH₂, CH₃ differentiation) C13_NMR->DEPT_135 Determines carbon type C13_NMR->HSQC Identifies carbons attached to protons Final_Assignment Validated Structural Assignment

Figure 2: The interplay of different NMR experiments leading to a validated structural assignment.

Part 3: Purity Assessment and Comparison with Alternatives

NMR spectroscopy is not only a tool for structural elucidation but also a powerful technique for quantitative analysis (qNMR).[16][22][23][24][25][26][27]

Quantitative NMR (qNMR) for Purity Determination

The purity of 3-(2-(isopropylamino)ethyl)indole monohydrochloride can be determined by ¹H qNMR using an internal standard of known purity.

  • Select an Internal Standard: Choose a standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh the internal standard and the sample into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Comparison with Other Analytical Techniques

While NMR provides unparalleled structural information, other techniques can offer complementary data.

Technique Strengths Limitations
NMR Spectroscopy Definitive structural elucidation, quantitative analysis without the need for specific reference standards for impurities.[1][2]Lower sensitivity compared to mass spectrometry.
Mass Spectrometry (MS) High sensitivity, accurate mass determination.Provides limited structural information, especially for isomers.
High-Performance Liquid Chromatography (HPLC) Excellent for separation of impurities, well-established for purity analysis.Requires reference standards for impurity identification and quantification.
Infrared (IR) Spectroscopy Provides information about functional groups.Complex spectra can be difficult to interpret fully.

The integration of NMR with techniques like MS and LC provides a more comprehensive analytical profile.[2]

Conclusion

This guide has presented a robust, self-validating workflow for the NMR spectral analysis of 3-(2-(isopropylamino)ethyl)indole monohydrochloride. By moving beyond a simple comparison to a single reference spectrum and instead employing a suite of 1D and 2D NMR experiments, researchers can achieve a high degree of confidence in their structural assignments and purity assessments. This rigorous approach is essential for advancing research and development in the pharmaceutical sciences.

References

  • Reibarkh, M., et al. (2016). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry, 54(5), 428-436. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 223-231.
  • Bruker. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Pharma Manufacturing.
  • Polymer Science and Technology. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Petr, K., et al. (2018). NOAH - NMR Supersequences for Small Molecule Analysis and Structure Elucidation.
  • Le, S., et al. (2023). Structure characterization with NMR molecular networking. Nature Communications, 14(1), 5894. Available at: [Link]

  • Savić, M., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. Available at: [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility.
  • Rothchild, R., et al. (2005). Proton and Carbon-13 NMR Studies of Some Tryptamines, Precursors, and Derivatives: Ab Initio Calculations for Optimized Structures. Spectroscopy Letters, 38(4-5), 521-537.
  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing.
  • Gutsman, M., et al. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.
  • Amarasinghe, C., et al. (2020). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Molecules, 25(18), 4259. Available at: [Link]

  • United States Pharmacopeia. (n.d.). Stimuli Article (qNMR).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Ihara, T., et al. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • Al-Hujjar, M., et al. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. Journal of Pharmaceutical Sciences, 98(11), 4227-4235. Available at: [Link]

  • Tasi, T., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(15), 4887. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0244097).
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • PubChem. (n.d.). 3-(2-(isopropylamino)ethyl)indole monohydrochloride.
  • Royal Society of Chemistry. (n.d.).
  • FooDB. (2010). Showing Compound Tryptamine (FDB000917).
  • PubChem. (n.d.). Tryptamine.
  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Rae, I. D. (2025). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Australian Journal of Chemistry, 19(8), 1483-1487.
  • Magritek. (n.d.).
  • NIST. (n.d.). 3-(2-Aminoethyl)indole hydrochloride.
  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry.
  • PubChem. (n.d.). 3-(2-(n-propylamino)ethyl)indole monohydrochloride.
  • Scribd. (n.d.). COSY Spectroscopy in 2D NMR Analysis.
  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry.
  • Chegg. (2020). Solved Fill in the table for 1H NMR, 13C NMR and DEPT-135.
  • University of Ottawa NMR Facility Blog. (2007). DEPT and DEPTQ.
  • ChemicalBook. (n.d.). Tryptamine(61-54-1) 13C NMR spectrum.
  • Royal Society of Chemistry. (n.d.).
  • Festa, C., et al. (2019). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 24(17), 3094. Available at: [Link]

  • YouTube. (2025).
  • ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I).

Sources

comparing in vitro efficacy of NiPT HCl and 5-MeO-NiPT

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Pharmacological Profiling: A Comparative Guide to NiPT HCl and 5-MeO-NiPT

Executive Summary & Chemical Rationale

As drug development professionals explore the therapeutic potential of serotonergic modulators, understanding the precise structure-activity relationships (SAR) of synthetic tryptamines is paramount. This guide provides an objective, data-driven comparison of two closely related N-monoalkylated tryptamines: NiPT HCl (N-isopropyltryptamine hydrochloride) and 5-MeO-NiPT (5-methoxy-N-isopropyltryptamine).

The addition of a 5-methoxy (-OCH3) group to the indole ring of NiPT shifts the molecule from a weak, non-selective monoamine modulator to a potent, highly selective serotonin receptor agonist[1].

  • Electronic Effects (Receptor Affinity): The methoxy group acts as an electron-donating moiety, enriching the electron density of the indole π-system. This enhances π-π stacking and hydrogen-bonding interactions with key residues (e.g., Serine and Phenylalanine) within the orthosteric binding pockets of 5-HT1A and 5-HT2A receptors[2].

  • Steric Effects (Transporter Disruption): Conversely, the added steric bulk of the 5-methoxy group disrupts the optimal orientation required for binding to the Serotonin Transporter (SERT), significantly reducing its reuptake inhibition capabilities[3].

Comparative In Vitro Pharmacology

The following table summarizes the quantitative in vitro data for both compounds, highlighting how structural causality translates into divergent pharmacological profiles.

Pharmacological TargetAssay TypeNiPT HCl5-MeO-NiPTMechanistic Implication
SERT Inhibition Uptake Inhibition (IC50)1487 nM5442 nM~3.6x decrease in potency[3]. 5-MeO-NiPT is essentially inactive as a serotonin reuptake inhibitor[1].
5-HT2A Receptor Calcium MobilizationModerate AgonistFull Agonist5-MeO-NiPT demonstrates highly efficacious Gq-coupled activation, driving robust intracellular signaling[1],[4].
5-HT1A Receptor Radioligand Binding (Ki)Low AffinityHigh Affinity5-MeO-NiPT acts as a near-full agonist at 5-HT1A, modulating downstream Gi/o pathways[1].
Off-Target Affinity Broad Panel Screen (10 μM)PromiscuousExclusively 5-HT5-MeO-NiPT displays remarkable selectivity for serotonergic targets over adrenergic/dopaminergic sites[5].

Mechanistic Signaling Pathways

Unlike classical monoamine reuptake inhibitors, 5-MeO-NiPT exhibits a dual-activation profile, simultaneously engaging Gq-coupled (5-HT2A) and Gi/o-coupled (5-HT1A) pathways[1],[6]. This interplay is critical for its unique behavioral proxies in in vivo models, such as the Head-Twitch Response (HTR)[1].

Pathway Ligand 5-MeO-NiPT (Agonist) 5 5 Ligand->5 Ligand->5 HT2A High Affinity PLC Phospholipase C HT2A->PLC Gq/11 Activation HT1A High Affinity AC Adenylyl Cyclase HT1A->AC Gi Inhibition Ca2 Ca2+ Mobilization (Efficacy Readout) PLC->Ca2 IP3 Pathway cAMP Decreased cAMP (Efficacy Readout) AC->cAMP Downregulation

Fig 1: Divergent 5-HT2A and 5-HT1A signal transduction pathways modulated by 5-MeO-NiPT.

Standardized In Vitro Assay Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility in drug discovery workflows, the following methodologies are designed as self-validating systems. Every assay incorporates internal controls to verify dynamic range and receptor specificity.

Protocol A: Calcium Mobilization Assay (5-HT2A Functional Efficacy)

This assay quantifies the Gq-mediated intracellular calcium release upon receptor activation[2],[4].

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well black-wall, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove the culture media and add 20 μL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Preparation: Prepare 10-point concentration-response curves (CRCs) for NiPT HCl and 5-MeO-NiPT (ranging from 10 pM to 10 μM) in assay buffer.

  • Self-Validation Controls:

    • Positive Control: Serotonin (5-HT) at 1 μM to define 100% Emax.

    • Negative/Specificity Control: Pre-incubate a subset of wells with Ketanserin (1 μM), a selective 5-HT2A antagonist, to confirm that the observed calcium flux is strictly 5-HT2A-mediated[5].

  • Kinetic Readout: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence for 10 seconds, inject the test compounds, and monitor fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the Z'-factor for the plate (must be >0.5 for validation). Fit the peak fluorescence data to a four-parameter logistic non-linear regression model to determine EC50 and Emax values.

Workflow Prep 1. Cell Culture HEK293 expressing 5-HT2A Dye 2. Dye Loading Fluo-4 AM Calcium Indicator Prep->Dye Controls 3. Self-Validation 5-HT (Pos) & Ketanserin (Neg) Dye->Controls Compound 4. Compound Addition NiPT or 5-MeO-NiPT CRC Controls->Compound Read 5. Kinetic Readout FLIPR Tetra System Compound->Read Data 6. Data Analysis Z'-factor & EC50/Emax Calculation Read->Data

Fig 2: Step-by-step self-validating workflow for the in vitro calcium mobilization assay.

Protocol B: SERT Uptake Inhibition Assay

This protocol measures the ability of the compounds to block the reuptake of serotonin[3],[4].

  • Preparation: Utilize HEK293 cells stably expressing human SERT. Seed in 96-well plates and grow to confluence.

  • Wash & Equilibrate: Wash cells twice with Krebs-Ringer HEPES (KRH) buffer and equilibrate for 15 minutes at 37°C.

  • Compound Incubation: Add NiPT HCl, 5-MeO-NiPT, or vehicle to the wells.

    • Self-Validation Control: Use Fluoxetine (1 μM) as a reference full inhibitor to define the assay floor (maximum inhibition).

  • Radioligand Addition: Add 20 nM [3H]-Serotonin to all wells. Incubate for exactly 10 minutes at 37°C.

  • Termination & Readout: Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer. Lyse the cells using 0.1 N NaOH, transfer to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Analysis: Plot the disintegrations per minute (DPM) against the log concentration of the test compounds to calculate the IC50. As noted in the literature, 5-MeO-NiPT will yield a significantly right-shifted curve (IC50 = 5442 nM) compared to NiPT (IC50 = 1487 nM)[3].

Expert Conclusion for Drug Developers

When selecting between these scaffolds for therapeutic development, 5-MeO-NiPT offers a highly selective, potent serotonergic profile ideal for targeting 5-HT1A/2A-mediated psychiatric indications without the confounding variables of monoamine reuptake inhibition or off-target adrenergic affinity[1],[5]. Conversely, NiPT HCl serves as a valuable baseline structural probe for understanding how N-alkyl chain lengths influence SERT interactions in the absence of indole ring substitutions[3].

References

  • Title: 5-MeO-NiPT Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy-N,N-dimethyltryptamine Analogs in Mice Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties Source: PMC (National Institutes of Health) URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.